molecular formula C11H13F3N2O2 B13689565 N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine

Cat. No.: B13689565
M. Wt: 262.23 g/mol
InChI Key: NBMRSPQQQWMIQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine: is a chemical compound that belongs to the class of Boc-protected amines The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine typically involves the protection of the amine group with a Boc group. One common method involves the reaction of 2-(difluoromethyl)-5-fluoropyridin-4-amine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to be effective for N-Boc protection reactions .

Chemical Reactions Analysis

Types of Reactions: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used.

    Deprotection Reactions: Acidic reagents such as TFA or deep eutectic solvents are commonly used.

Major Products Formed:

Scientific Research Applications

N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine primarily involves its role as a protected amine. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical pathways and interact with molecular targets, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: N-Boc-2-(difluoromethyl)-5-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluoropyridinyl groups, which can impart distinct chemical and biological properties compared to other Boc-protected amines.

Properties

Molecular Formula

C11H13F3N2O2

Molecular Weight

262.23 g/mol

IUPAC Name

tert-butyl N-[2-(difluoromethyl)-5-fluoropyridin-4-yl]carbamate

InChI

InChI=1S/C11H13F3N2O2/c1-11(2,3)18-10(17)16-7-4-8(9(13)14)15-5-6(7)12/h4-5,9H,1-3H3,(H,15,16,17)

InChI Key

NBMRSPQQQWMIQC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1F)C(F)F

Origin of Product

United States

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